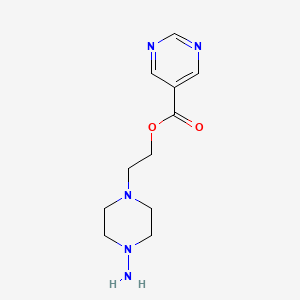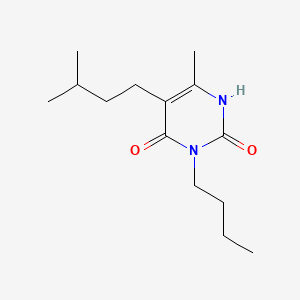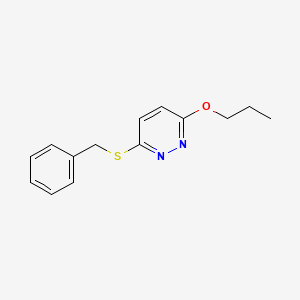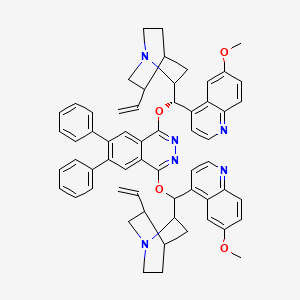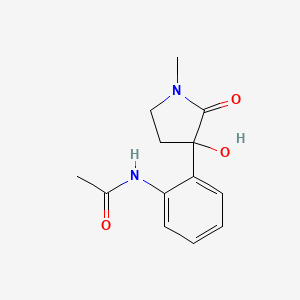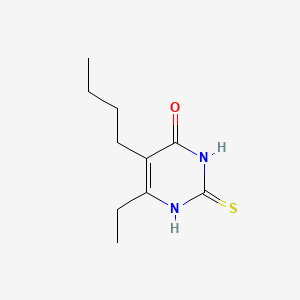![molecular formula C17H11BrN2O B15212770 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-12-2](/img/structure/B15212770.png)
2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan ring and a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with many bioactive molecules.
Furan derivatives: Compounds with a furan ring that exhibit diverse biological activities.
Bromophenyl compounds: Known for their reactivity and use in various chemical transformations.
Uniqueness
2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine is unique due to its combination of the imidazo[1,2-a]pyridine core with a furan ring and a bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
53174-12-2 |
|---|---|
Molecular Formula |
C17H11BrN2O |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H11BrN2O/c18-13-6-4-12(5-7-13)15-8-9-16(21-15)14-11-20-10-2-1-3-17(20)19-14/h1-11H |
InChI Key |
DKKPFJOZEHPSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


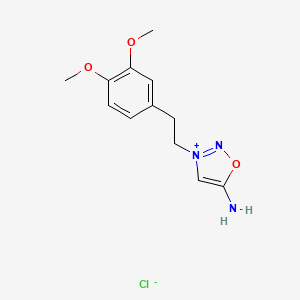
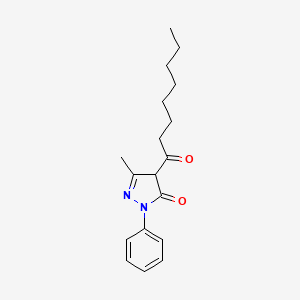
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
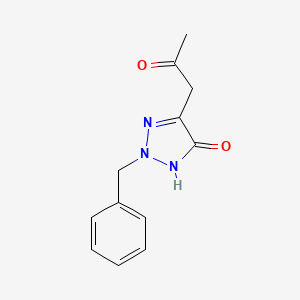

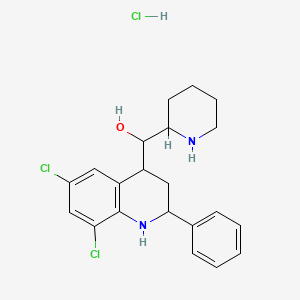
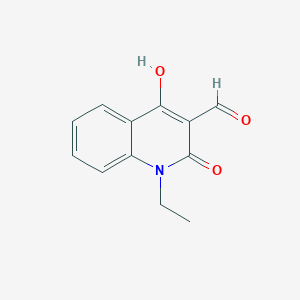
![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
